1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole is a compound that belongs to the benzotriazole family, known for its unique chemical properties and versatility in various applications. Benzotriazole derivatives are widely used in organic synthesis due to their stability and ability to act as leaving groups, electron-donating or electron-withdrawing groups, and radical precursors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with an appropriate alkylating agent. One common method is the alkylation of benzotriazole with 1-bromoethylbenzene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of benzotriazole derivatives often involves large-scale batch reactions. The process includes the purification of the product through recrystallization or chromatography to achieve high purity. The scalability and cost-effectiveness of the synthesis make it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzotriazole moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of benzotriazole N-oxides.
Reduction: Formation of reduced benzotriazole derivatives.
Substitution: Formation of substituted benzotriazole compounds.
Scientific Research Applications
1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized as a corrosion inhibitor and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole involves its ability to interact with various molecular targets. The benzotriazole moiety can stabilize radicals and anions, making it effective in catalytic and inhibitory processes. The compound can also form coordination complexes with metal ions, enhancing its utility in industrial applications .
Comparison with Similar Compounds
Benzotriazole: The parent compound with similar chemical properties.
Tolyltriazole: A derivative with additional methyl groups, offering different reactivity.
Benzimidazole: A structurally related compound with distinct biological activities.
Uniqueness: 1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring precise control over reactivity and stability .
Biological Activity
1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole (C14H12N6) is a compound that belongs to the benzotriazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The compound's molecular formula is C14H12N6, with a molar mass of 264.29 g/mol. It has a density of approximately 1.44 g/cm³ and exhibits significant structural complexity due to the presence of multiple nitrogen-containing heterocycles.
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : Compounds derived from benzotriazole have shown moderate antibacterial activity against strains such as Bacillus subtilis and Escherichia coli. In particular, certain derivatives demonstrated effective inhibition of bacterial growth due to the presence of bulky hydrophobic groups .
- Antifungal Activity : The introduction of electron-withdrawing groups on the benzotriazole ring has enhanced antifungal activity against pathogens like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 µg/mL .
Antiviral Activity
The antiviral potential of benzotriazole derivatives has been extensively studied:
- Selective Activity Against Viruses : Certain compounds have shown selective activity against coxsackievirus B5 (CVB5) with effective concentrations (EC50) ranging from 6 to 52 µM. Notably, non-substituted benzotriazole exhibited selective activity against bovine viral diarrhea virus (BVDV) with an EC50 of 3 µM .
Anticancer Activity
The anticancer properties of benzotriazole derivatives are promising:
- Cytotoxic Effects : Studies have demonstrated that specific benzotriazole compounds can significantly inhibit cell viability in cancer cell lines such as HeLa cells. For example, one compound achieved complete inhibition at a concentration of 100 µM .
Case Studies and Research Findings
Several studies provide insights into the biological activity of this compound:
Properties
IUPAC Name |
1-[1-(benzotriazol-1-yl)ethyl]benzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6/c1-10(19-13-8-4-2-6-11(13)15-17-19)20-14-9-5-3-7-12(14)16-18-20/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXHLJVEFKKBNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(N1C2=CC=CC=C2N=N1)N3C4=CC=CC=C4N=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.